N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine
Overview
Description
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitrogen Sensing in Plants
Research has shown the critical role of nitrogen (N) in plant life, including its necessity for chlorophyll production and other cellular components. The optimization of nitrogen fertilization is vital due to its environmental and economic impacts. Various methods, including optical properties measurements and electrical properties of plant tissue, have been explored to estimate plant nitrogen status efficiently and non-destructively. However, challenges such as chlorophyll saturation and atmospheric interference persist, highlighting the need for further innovation in this area (Muñoz-Huerta et al., 2013).
Polyamines in Plant Physiology
Polyamines (PAs) are biogenic amines crucial for plant growth, development, and various physiological processes. Significant research has highlighted the role of PAs in citrus plants, indicating their involvement in critical physiological functions, although their exact mechanisms remain to be fully elucidated. This opens up avenues for exploring the applications of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine in studying and potentially enhancing these physiological processes in citrus and other plants (Killiny & Nehela, 2020).
Ethylene Inhibition for Postharvest Quality
1-Methylcyclopropene (1-MCP) has been recognized for its ability to inhibit ethylene perception in plants, leading to extensive research on its application for maintaining postharvest quality of fruits and vegetables. This compound has seen rapid adoption in the apple industry and holds potential for broader applications across various horticultural products. The use of 1-MCP highlights the importance of controlling ethylene in extending the shelf life and preserving the quality of postharvest produce, presenting a relevant area for the application of this compound (Blankenship & Dole, 2003).
Nitrogenous Compounds Degradation
Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation methods. Research focusing on the degradation of various amine- and azo-based compounds using AOPs is crucial for developing technologies that address the environmental impact of these persistent compounds. This area of research is relevant for exploring the potential applications of this compound in environmental remediation and pollution control (Bhat & Gogate, 2021).
Safety and Hazards
Future Directions
While specific future directions for “N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine” were not found, research into related compounds continues. For example, a series of novel substituted “N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide” analogues have been reported as potent human adenovirus inhibitors .
Properties
IUPAC Name |
2-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(16)10-13(14)15/h8-10,12H,2-7,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFYUNQOKROSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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